

Eleutheroside D: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

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Compound of Interest

Compound Name: *Eleutheroside D*

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Abstract

Eleutheroside D, a prominent bioactive lignan glycoside isolated from the roots and rhizomes of *Eleutherococcus senticosus* (Siberian Ginseng), has garnered significant interest within the scientific community. As an optical isomer of the extensively studied Eleutheroside E, **Eleutheroside D** is considered one of the most pharmacologically active constituents of this renowned adaptogenic herb.^[1] This technical guide provides an in-depth exploration of the molecular structure and absolute stereochemistry of **Eleutheroside D**. It summarizes key physicochemical properties and outlines the methodologies for its isolation and characterization. Furthermore, this document delves into its known biological activities, offering insights into its potential therapeutic applications.

Molecular Structure and Stereochemistry

Eleutheroside D is a complex molecule characterized by a central furofuran lignan core, symmetrically substituted with two sinapyl alcohol moieties, each of which is glycosidically linked to a glucose unit.

1.1. Systematic Name and Molecular Formula

The unequivocal structure of **Eleutheroside D** is defined by its IUPAC name:

(2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]

The corresponding molecular formula is C₃₄H₄₆O₁₈. [2]

1.2. Stereochemical Configuration

The stereochemistry of **Eleutheroside D** is critical to its biological function and its distinction from its diastereomer, Eleutheroside E. The absolute configurations of the chiral centers in the glucose units and the furofuran ring are explicitly defined in its IUPAC name. The furofuran ring possesses a meso configuration.

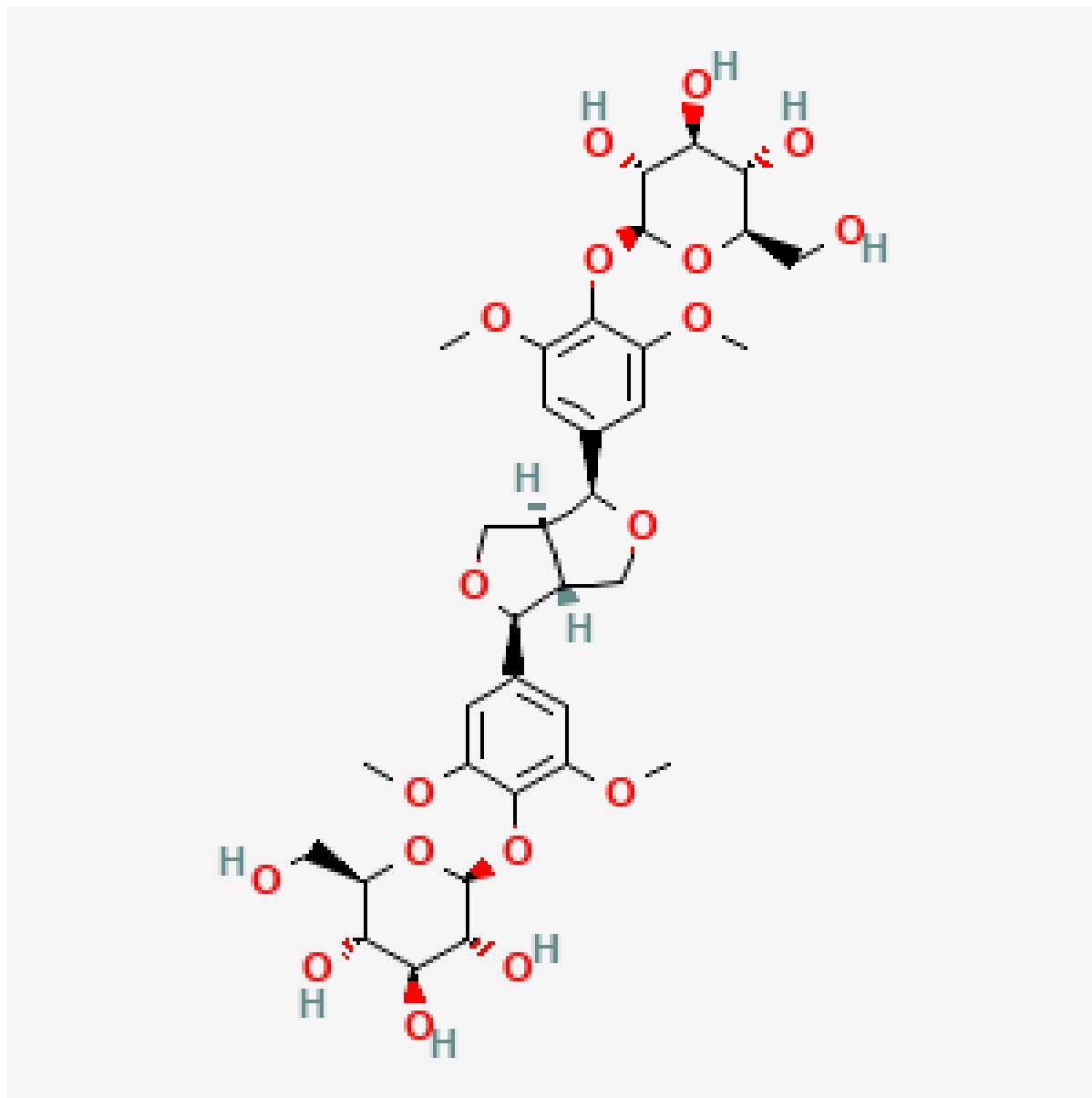


Figure 1.

2D Chemical Structure of **Eleutheroside D**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Eleutheroside D** is essential for its extraction, purification, formulation, and pharmacokinetic profiling. The available quantitative data is summarized in the table below.

Property	Value	Source
Molecular Weight	742.7 g/mol	PubChem[2]
Molecular Formula	C ₃₄ H ₄₆ O ₁₈	PubChem[2]
XLogP3	-1.4	PubChem[2]
Polar Surface Area	254 Å ²	PubChem[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	ChemFaces

Note: Experimental data on properties such as melting point and specific optical rotation for **Eleutheroside D** are not readily available in the surveyed literature.

Experimental Protocols

3.1. Isolation and Purification of **Eleutheroside D**

Eleutheroside D is naturally present in the roots and rhizomes of *Eleutherococcus senticosus*. The general workflow for its isolation and purification involves the following steps:

Figure 2. General workflow for the isolation of **Eleutheroside D**.

Methodology Detail:

- **Extraction:** The dried and powdered plant material is typically extracted with 70% ethanol under reflux conditions. This is followed by filtration and concentration of the filtrate under reduced pressure to yield a crude extract.
- **Macroporous Resin Chromatography:** The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with water to remove impurities, and the eleutherosides are subsequently eluted with a gradient of ethanol.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The fractions enriched with **Eleutheroside D** are further purified by preparative HPLC on a C18 column to yield the pure compound.

3.2. Structural Elucidation

The definitive structure of **Eleutheroside D** has been established through a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While a complete, assigned ^1H and ^{13}C NMR dataset for **Eleutheroside D** is not readily available in the public domain, the structural elucidation would have relied on 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of protons and carbons and to confirm the glycosidic linkages and the stereochemistry of the furofuran ring.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

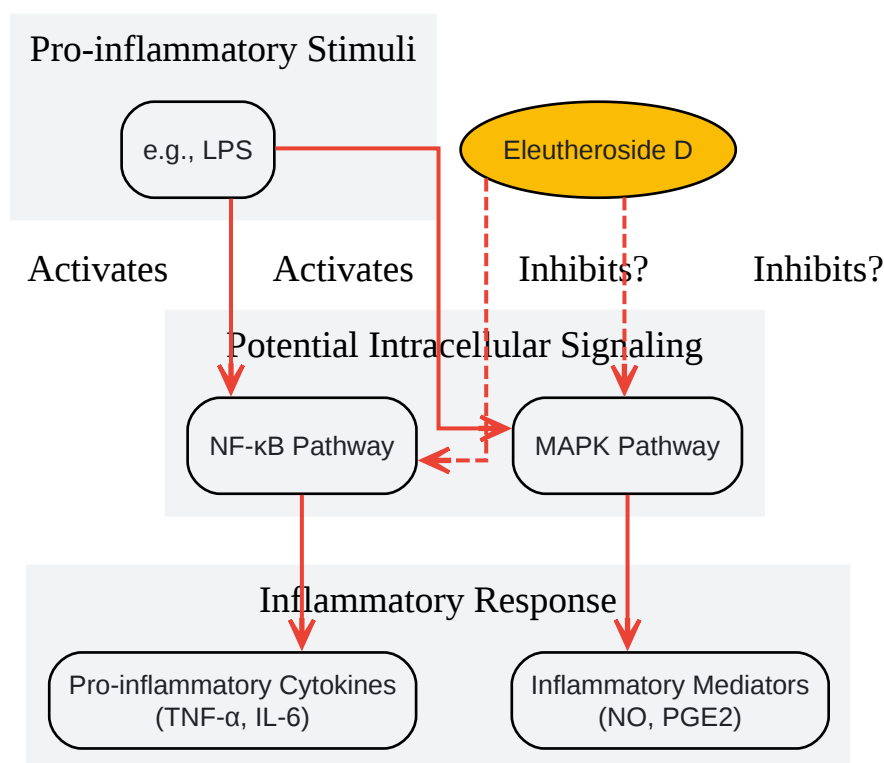
Note: To date, there is no publicly available X-ray crystallographic data for **Eleutheroside D** to definitively confirm its three-dimensional structure in the solid state.

Biological Activity and Potential Signaling Pathways

Eleutheroside D is reported to possess significant anti-inflammatory and hypoglycemic properties.^{[3][4]} While the precise molecular mechanisms of **Eleutheroside D** are still under investigation, studies on its isomer, Eleutheroside E, and other related eleutherosides provide valuable insights into its potential modes of action.

4.1. Anti-inflammatory Activity

Preclinical studies suggest that eleutherosides exert their anti-inflammatory effects by modulating the production of inflammatory mediators. It is hypothesized that **Eleutheroside D** may influence key inflammatory signaling pathways.

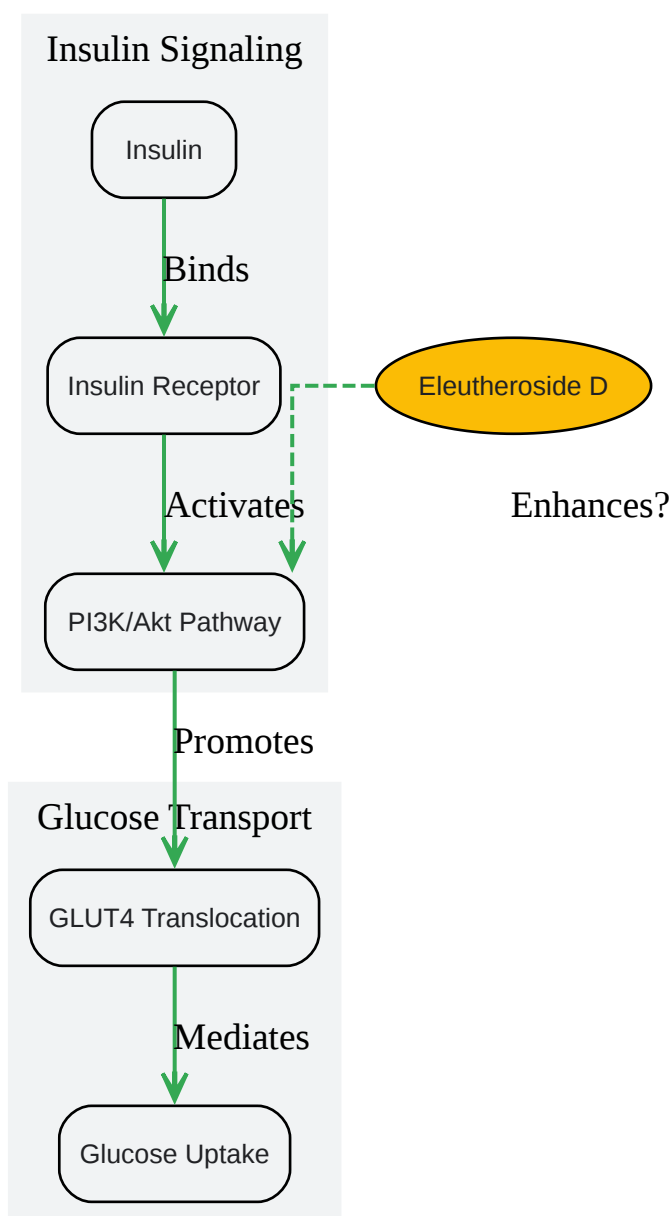


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Figure 3. Hypothesized anti-inflammatory signaling pathway for **Eleutheroside D**.

4.2. Hypoglycemic Activity

Eleutheroside D is also recognized for its potential in managing hyperglycemia. The proposed mechanisms, largely inferred from studies on Eleutheroside E and other constituents of *E. senticosus*, involve the enhancement of insulin sensitivity and glucose uptake in peripheral tissues.



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Figure 4. Postulated hypoglycemic signaling pathway for **Eleutheroside D**.

Conclusion and Future Directions

Eleutheroside D stands out as a pivotal bioactive compound from *Eleutherococcus senticosus* with a well-defined molecular structure and stereochemistry. Its reported anti-inflammatory and hypoglycemic activities warrant further investigation to elucidate its precise mechanisms of action and to differentiate its pharmacological profile from that of its isomer, Eleutheroside E.

Future research should prioritize obtaining comprehensive experimental data, including specific optical rotation and detailed NMR assignments, to facilitate its development as a potential therapeutic agent. Moreover, in-depth studies into its interaction with cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential for the management of inflammatory and metabolic disorders.

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